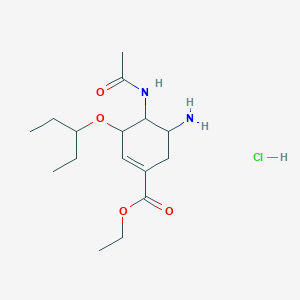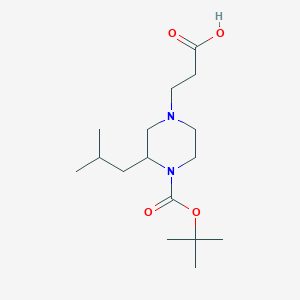![molecular formula C14H33N3O3Si B14175787 N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine CAS No. 928155-93-5](/img/structure/B14175787.png)
N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine: is a chemical compound with the molecular formula C11H27N3O3Si. It is a colorless, clear liquid commonly used as a catalyst in chemical manufacturing processes . This compound is known for its unique properties, including its ability to act as a strong base and its compatibility with various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand .
Analyse Chemischer Reaktionen
Types of Reactions: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, acetone, and dimethylformamide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and alkylation .
Biology and Medicine: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications due to its ability to interact with biological molecules .
Industry: : Industrially, it is employed in the production of specialty chemicals and materials. Its role as a catalyst makes it valuable in manufacturing processes that require precise control over reaction conditions .
Wirkmechanismus
The mechanism by which N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction facilitates the formation of new chemical bonds, driving the desired reactions forward .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A strong base used in organic synthesis.
1,1,3,3-Tetramethylguanidine: Known for its use as a catalyst in various chemical reactions.
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine: Similar in structure but with different alkoxy groups, affecting its reactivity and applications.
Uniqueness: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine stands out due to its triethoxysilyl group, which enhances its solubility in organic solvents and its ability to act as a versatile catalyst in a wide range of chemical reactions .
Eigenschaften
CAS-Nummer |
928155-93-5 |
|---|---|
Molekularformel |
C14H33N3O3Si |
Molekulargewicht |
319.52 g/mol |
IUPAC-Name |
1,1,2,3-tetramethyl-3-(3-triethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C14H33N3O3Si/c1-8-18-21(19-9-2,20-10-3)13-11-12-17(7)14(15-4)16(5)6/h8-13H2,1-7H3 |
InChI-Schlüssel |
JXPXLCVECGRFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN(C)C(=NC)N(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)

![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

